REACTION_CXSMILES
|
[OH-].[Na+].[C@@H]1([N:12]2[CH:19]=[CH:18][C:16](=[O:17])[NH:15][C:13]2=[S:14])O[C@H](CO)[C@@H](O)[C@H]1O.CI.[C:22](O)(=O)C>O.C1COCC1>[CH3:22][S:14][C:13]1[NH:15][C:16](=[O:17])[CH:18]=[CH:19][N:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=S)NC(=O)C=C1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.45 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to stand at 0° C.
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |